N-Desethyl amodiaquine dihydrochloride is a chemical compound that serves as a primary metabolite of amodiaquine, an antimalarial drug. Its molecular formula is C₁₈H₁₈Cl₂N₃O, and it is characterized by the presence of three chlorine atoms and a nitrogen-containing heterocyclic structure. This compound is notable for its role in the treatment of malaria, particularly when used in conjunction with other antimalarial agents like artesunate. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications .
N-Desethyl amodiaquine dihydrochloride exhibits significant antimalarial activity. It works by inhibiting the heme polymerization process in the malaria parasite, preventing it from detoxifying heme released during hemoglobin digestion. This action leads to the accumulation of toxic heme levels within the parasite, ultimately resulting in its death. Additionally, this compound has shown activity against various other parasites and may possess anti-inflammatory properties .
The synthesis of N-desethyl amodiaquine dihydrochloride typically involves the following steps:
N-Desethyl amodiaquine dihydrochloride is primarily used in:
Research indicates that N-desethyl amodiaquine dihydrochloride interacts with various biological systems. Studies have shown that it can enhance the efficacy of other antimalarial drugs when used in combination therapy. Moreover, it has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing therapeutic regimens .
Several compounds share structural or functional similarities with N-desethyl amodiaquine dihydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Amodiaquine | C₁₈H₁₈Cl₂N₃O | Parent compound; direct antimalarial agent |
Chloroquine | C₁₈H₂₄ClN₃ | Widely used antimalarial; different mechanism of action |
Piperaquine | C₂₃H₂₃Cl₂N₃O | Long-acting antimalarial; often combined with dihydroartemisinin |
Lumefantrine | C₂₂H₂₃ClF₂N₂O | Used in combination therapies; effective against resistant strains |
N-desethyl amodiaquine dihydrochloride's uniqueness lies in its role as a metabolite that retains significant biological activity while exhibiting different pharmacokinetic properties compared to its parent compound, amodiaquine. This characteristic allows it to contribute effectively to combination therapies without the side effects associated with higher doses of parent drugs .
N-Desethyl amodiaquine dihydrochloride is systematically named as 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is assigned Chemical Abstracts Service registry number 79049-30-2 for the dihydrochloride salt form, while the free base form carries the registry number 79352-78-6. Alternative systematic designations include 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol dihydrochloride and monodesethylamodiaquine dihydrochloride.
The molecular formula analysis reveals distinct compositions for different salt forms of the compound. The dihydrochloride salt exhibits the molecular formula C18H20Cl3N3O with a corresponding molecular weight of 400.7 grams per mole. The free base form demonstrates the molecular formula C18H18ClN3O with a molecular weight of 327.812 grams per mole. This molecular composition indicates the presence of a quinoline ring system, a phenolic group, and an ethylaminomethyl substituent, which collectively contribute to the compound's biological activity.
Property | Dihydrochloride Salt | Free Base |
---|---|---|
Molecular Formula | C18H20Cl3N3O | C18H18ClN3O |
Molecular Weight | 400.7 g/mol | 327.812 g/mol |
CAS Registry Number | 79049-30-2 | 79352-78-6 |
The simplified molecular input line entry system representation for the dihydrochloride salt is documented as Cl.Cl.CCNCc1cc(Nc2ccnc3cc(Cl)ccc23)ccc1O, while the International Chemical Identifier key is recorded as BCYBRFGUODDEGH-UHFFFAOYSA-N. These standardized molecular descriptors facilitate computational analysis and database searching for research applications.
Crystallographic investigations of N-desethyl amodiaquine dihydrochloride have revealed important structural parameters and conformational characteristics. The compound crystallizes as a dihydrate form under specific conditions, adopting a monoclinic crystal system with space group P21/n. The unit cell parameters demonstrate significant dimensions with a = 7.69610(14) Ångströms, b = 10.9153(2) Ångströms, and c = 27.2368(5) Ångströms, with a beta angle of 96.1341(7) degrees.
The crystal structure analysis indicates a unit cell volume of 2274.93 cubic Ångströms with Z = 4, suggesting four formula units per unit cell. The molecular packing arrangement is stabilized through extensive hydrogen bonding networks involving the chloride anions, water molecules, and the organic cation. These intermolecular interactions contribute to the overall stability and physical properties of the crystalline material.
Crystallographic Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/n |
Unit Cell a | 7.69610(14) Å |
Unit Cell b | 10.9153(2) Å |
Unit Cell c | 27.2368(5) Å |
Beta Angle | 96.1341(7)° |
Unit Cell Volume | 2274.93(7) ų |
Z Value | 4 |
Three-dimensional conformational studies reveal that the quinoline ring system maintains a planar configuration, while the phenolic ring exhibits slight deviation from planarity due to substitution effects. The ethylaminomethyl side chain demonstrates conformational flexibility, allowing for multiple spatial orientations that may influence biological activity. Nuclear magnetic resonance spectroscopic analysis provides additional conformational insights, particularly regarding the relative positions of aromatic protons and their coupling patterns.
The structural relationship between N-desethyl amodiaquine dihydrochloride and its parent compound amodiaquine dihydrochloride reveals significant differences that affect their respective biological profiles. Amodiaquine dihydrochloride possesses the molecular formula C20H23Cl2N3O with a molecular weight of 392.3 grams per mole, incorporating a diethylaminomethyl substituent rather than the ethylaminomethyl group present in the metabolite. This structural modification represents the primary distinction between the two compounds.
The parent compound amodiaquine features the systematic name 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol hydrochloride, indicating the presence of two ethyl groups on the nitrogen atom of the side chain. In contrast, N-desethyl amodiaquine contains only one ethyl group, reflecting the metabolic loss of one ethyl moiety through cytochrome P450-mediated biotransformation processes.
Structural Feature | Amodiaquine | N-Desethyl Amodiaquine |
---|---|---|
Side Chain Substitution | Diethylaminomethyl | Ethylaminomethyl |
Molecular Formula | C20H22ClN3O | C18H18ClN3O |
Molecular Weight | 355.86 g/mol (free base) | 327.812 g/mol (free base) |
Additional Ethyl Groups | 2 | 1 |
Comparative nuclear magnetic resonance analysis demonstrates characteristic differences in the chemical shift patterns and integration ratios for the aliphatic protons. The parent compound exhibits multipicity patterns consistent with two equivalent ethyl groups, while the metabolite shows signals corresponding to a single ethyl substituent. These spectroscopic differences provide definitive identification criteria for distinguishing between the compounds in analytical applications.
The retention of the core quinoline-phenol scaffold in both compounds ensures maintenance of fundamental antimalarial activity, while the structural modification influences pharmacokinetic properties including tissue distribution and elimination pathways. Crystallographic studies reveal similar overall molecular geometries, with the primary difference residing in the side chain conformation and hydrogen bonding potential.
The deuterated analog N-Desethyl Amodiaquine-d5 represents a valuable isotopic variant employed in analytical and pharmacokinetic studies. This compound carries the Chemical Abstracts Service registry number 1173023-19-2 and maintains the molecular formula C18H18ClN3O while incorporating five deuterium atoms in place of hydrogen atoms within the ethyl group. The systematic name for this isotopic variant is 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol.
The molecular weight of the deuterated form increases to 332.84 grams per mole due to the incorporation of the heavier deuterium isotopes. This mass difference proves crucial for mass spectrometric analysis and pharmacokinetic studies where the deuterated compound serves as an internal standard. The deuterium substitution pattern specifically targets the ethyl group attached to the nitrogen atom, resulting in comprehensive isotopic labeling of this structural component.
Isotopic Variant | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Non-deuterated | C18H18ClN3O | 327.812 g/mol | 79352-78-6 |
d5-labeled | C18H18ClN3O | 332.84 g/mol | 1173023-19-2 |
Deuterium Content | - | 5 atoms | - |
Synthesis of the deuterated variant typically involves the use of deuterated starting materials or exchange reactions under controlled conditions. The characterization of N-Desethyl Amodiaquine-d5 requires specialized analytical techniques including deuterium nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm the isotopic incorporation and purity. The deuterium substitution does not significantly alter the three-dimensional molecular structure but provides distinct analytical advantages for quantitative analysis.
The isotopic effect manifests primarily in mass spectrometric fragmentation patterns and nuclear magnetic resonance spectroscopic characteristics. Mass spectrometric analysis reveals characteristic mass shifts corresponding to the five-dalton increase in molecular weight, while nuclear magnetic resonance spectroscopy demonstrates the absence of characteristic ethyl group signals due to deuterium substitution. These analytical differences enable precise quantification of the non-deuterated compound in biological matrices using the deuterated analog as an internal standard.
The synthesis of N-desethyl amodiaquine dihydrochloride begins with the fundamental Mannich reaction utilizing 4-acetamidophenol as the key starting material [1]. This reaction represents a critical carbon-carbon bond formation step that establishes the aminomethyl side chain essential for the final compound structure [7]. The Mannich reaction involves the condensation of 4-acetamidophenol with diethylamine and paraformaldehyde to form the intermediate 4-acetamido-2-(diethylaminomethyl)phenol [1] [7].
The mechanistic pathway proceeds through the formation of an iminium ion intermediate when paraformaldehyde reacts with diethylamine [24]. This electrophilic species then undergoes nucleophilic attack by the activated aromatic ring of 4-acetamidophenol, specifically at the ortho position relative to the hydroxyl group [24]. The reaction demonstrates regioselectivity favoring ortho-substitution due to the electron-donating nature of the phenolic hydroxyl group, which activates the aromatic ring toward electrophilic substitution [24].
Optimization studies have revealed that solvent selection critically influences both reaction yield and product purity [1] [7]. Comprehensive screening of reaction conditions demonstrated that toluene provides superior results compared to traditional protic solvents such as methanol and ethanol [1]. The following table summarizes the optimization of Mannich reaction conditions:
Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | methanol | 65 | 3 | 82 |
2 | methanol | 60 | 24 | 60 |
3 | ethanol | 78 | 15 | poor conversion |
4 | isopropanol | 85 | 24 | 87 |
5 | methanol + HCl | 60 | 7 | impurities formed |
6 | isopropanol + p-TSA | 85 | 24 | 61 |
7 | AcOH | 50/80 | 5-24 | impurities at higher temp |
8 | toluene | 85 | 15 | 95 |
The optimal conditions utilizing toluene at 85°C for 15 hours achieved an exceptional yield of 95% [1]. This represents a significant improvement over previously reported methods and demonstrates the importance of aprotic solvent systems in minimizing side reactions [1]. The use of toluene also facilitates easier product isolation and purification due to its favorable physical properties and recyclability potential [1].
Temperature control during the Mannich reaction proves critical for preventing double-Mannich reactions, which generate unwanted bis-substituted products [1] [7]. Lower temperatures favor clean monosubstitution, while elevated temperatures promote the formation of impurities through multiple substitution pathways [1]. The reaction monitoring through thin-layer chromatography enables precise determination of optimal reaction endpoints [1].
The nucleophilic aromatic substitution reaction between the deacetylated Mannich base and 4,7-dichloroquinoline represents the key bond-forming step in N-desethyl amodiaquine synthesis [1] [7]. This reaction exploits the differential reactivity of the two chlorine atoms in 4,7-dichloroquinoline, where the 4-position chlorine exhibits significantly higher reactivity toward nucleophilic displacement due to its location on the pyridine ring [9] [26].
The preparation of 4,7-dichloroquinoline itself follows a well-established four-step synthesis from meta-chloroaniline [1]. This intermediate undergoes condensation with diethoxymethylene malonate, followed by thermal cyclization in diphenyl ether, hydrolysis, and subsequent decarboxylation with phosphorus oxychloride treatment [1]. The process achieves yields of 89% for 4,7-dichloroquinoline production with high purity [1].
The nucleophilic substitution mechanism proceeds through an addition-elimination pathway characteristic of electron-deficient heterocyclic systems [26]. The quinoline nitrogen activates the 4-position toward nucleophilic attack through its electron-withdrawing effect [26]. The reaction requires careful pH control to maintain the nucleophilic amine in its free base form while preventing decomposition of the quinoline substrate [1] [7].
Optimization of the substitution reaction conditions revealed that performing the reaction in situ immediately following hydrolysis of the Mannich base provides optimal results [1] [7]. The following table presents the systematic optimization of reaction conditions:
Entry | Hydrolysis Conditions | Substitution Conditions | Yield (%) |
---|---|---|---|
1 | 20% HCl, 80°C, 4h | EtOH, 24h, 78°C | 43 |
2 | 32% HCl (9 mL), H2O (9 mL), EtOH (7.4 mL), 3h | 3h, 78°C | 10 |
3 | 32% HCl (9 mL), H2O (9 mL), IPA (7.4 mL), 80°C, 2.5h | 2h, 80°C | 58 |
4 | 32% HCl (5 mL), H2O (5 mL), 80°C, 5h | 15h, 80°C | 53 |
5 | 32% HCl, 80-85°C, 4h, H2O | 3h, 80-85°C | 90 |
The optimized conditions using 32% hydrochloric acid at 80-85°C followed by immediate substitution achieved a remarkable 90% yield [1]. This represents a substantial improvement over earlier methods and demonstrates the importance of maintaining optimal pH conditions throughout the reaction sequence [1].
The reaction selectivity favors substitution at the 4-position over the 7-position due to the greater electrophilic character of the pyridine carbon compared to the benzene ring carbon [9] [26]. This regioselectivity ensures formation of the desired regioisomer without significant contamination from alternative substitution products [1].
The formation of N-desethyl amodiaquine dihydrochloride involves precise control of both salt formation and hydration state to achieve the desired crystalline form [1] [14]. The hydrochloride salt formation enhances the compound's aqueous solubility and provides improved chemical stability compared to the free base form [14].
The dihydrochloride salt formation occurs through protonation of both the quinoline nitrogen and the tertiary amine nitrogen in the side chain [1]. This bis-protonation creates a thermodynamically stable ionic compound with defined stoichiometry [1]. The process requires careful control of hydrochloric acid concentration and reaction temperature to ensure complete salt formation without degradation [1].
Hydration state control represents a critical aspect of the crystallization process, as different hydrated forms exhibit distinct physicochemical properties [14]. The dihydrate form demonstrates superior stability compared to monohydrate or anhydrous forms [14]. Research has shown that amodiaquine dihydrochloride dihydrate maintains its crystalline structure under various relative humidity conditions, while the monohydrate form shows greater susceptibility to phase transitions [14].
The crystallization process involves initial precipitation of the crude product followed by recrystallization from ethanol-hydrochloric acid mixtures [1]. The rehydration step requires refluxing in water at 95°C for 2 hours, followed by controlled precipitation at room temperature [1]. This process ensures formation of the thermodynamically stable dihydrate form with water content meeting pharmacopeial specifications of 7.0-9.0% [1].
Solid-state characterization techniques including X-ray powder diffraction, thermogravimetric analysis, and differential scanning calorimetry confirm the formation of the desired dihydrate crystal form [14]. The dihydrate structure exhibits distinct diffraction patterns that distinguish it from other hydrated forms [14]. Thermal analysis reveals the stepwise dehydration behavior, with water loss occurring at characteristic temperatures [14].
Industrial-scale production of N-desethyl amodiaquine dihydrochloride faces several critical challenges that require systematic optimization approaches [1] [11] [15]. Scale-up considerations encompass reaction engineering, heat and mass transfer limitations, impurity control, and economic optimization [15] [18].
Process mass intensity analysis reveals the environmental efficiency of the synthetic route [1] [17]. The optimized process achieves a process mass intensity of 3.34 kilograms of raw materials per kilogram of product, indicating high efficiency for pharmaceutical manufacturing [1]. This metric includes all solvents, reagents, and water used in the process, providing a comprehensive measure of material utilization [17] [20].
The following table summarizes key process metrics and economic analysis:
Product | Overall Yield (%) | Process Mass Intensity | Material Cost ($/kg) | Material Margin (%) |
---|---|---|---|---|
4,7-Dichloroquinoline | 75 | 9.65 | 24.15 | 42 |
Amodiaquine Dihydrochloride Dihydrate | 90 | 3.34 | 16.57 | 59 |
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [1] [11]. The Mannich reaction optimization demonstrated that solvent selection critically impacts both yield and reaction time, with toluene providing optimal results [1]. Temperature control prevents formation of double-Mannich products while maintaining acceptable reaction rates [1].
Reproducibility studies across multiple production batches demonstrate the robustness of the optimized process [1]. Scale-up experiments from 150-gram to 390-gram batches for the Mannich base and 200-gram to 300-gram batches for the final product consistently achieved target yields [1]. The following reproducibility data supports industrial implementation:
Product | Scale (g) | Yield Repetition 1 (%) | Yield Repetition 2 (%) | Yield Repetition 3 (%) |
---|---|---|---|---|
Mannich base | 150 | 92 | 93 | 92 |
Mannich base | 390 | 94 | 95 | 94 |
Final Product | 200 | 90 | 91 | 90 |
Final Product | 300 | 90 | 89 | 91 |
Heat transfer considerations become increasingly important at industrial scale, particularly during the thermal cyclization steps and crystallization processes [15] [18]. Proper agitation and temperature control systems ensure uniform reaction conditions and prevent local overheating that could lead to decomposition or side product formation [15].
Impurity control strategies include in-process monitoring using high-performance liquid chromatography and optimization of purification procedures [1]. The final product achieves 100% purity by high-performance liquid chromatography analysis, with water content meeting pharmacopeial specifications [1]. Quality control measures ensure consistent product quality across production batches [1].
Economic optimization encompasses raw material sourcing, solvent recovery systems, and waste minimization strategies [1] [16]. The development of cost-competitive processes for key intermediates, particularly 4,7-dichloroquinoline, reduces dependence on external suppliers and improves overall process economics [1]. Solvent recycling systems for toluene and other organic solvents contribute to both economic and environmental sustainability [1].
High-Performance Liquid Chromatography represents the primary analytical technique for impurity profiling of N-Desethyl amodiaquine dihydrochloride. The compound, with molecular formula C₁₈H₁₈ClN₃O·2HCl and molecular weight 400.73 g/mol, requires sophisticated chromatographic conditions to achieve adequate separation from related impurities [1].
The development of robust High-Performance Liquid Chromatography methods for N-Desethyl amodiaquine dihydrochloride typically employs reversed-phase chromatography with C18 stationary phases. The Luna C18 column (250 mm × 4.6 mm, 5 μm particle size) has demonstrated excellent performance for separation of amodiaquine-related compounds, providing sharp peaks with minimal tailing [2]. Alternative stationary phases include Hypersil Gold columns (100 mm × 4.6 mm, 5 μm), which offer enhanced resolution for complex impurity profiles [3].
Mobile phase optimization remains critical for achieving adequate chromatographic performance. The most effective mobile phase compositions utilize phosphate buffer systems with organic modifiers. A typical mobile phase consists of methanol-phosphate buffer (6.8 g/L KH₂PO₄, 1.87 g/L NaOH) in a ratio of 72.5:27.5 (v/v), delivering optimal retention and peak shape [4]. The pH adjustment to 2.2 using orthophosphoric acid enhances the ionization control of the quinoline moiety, resulting in improved peak symmetry [5].
Flow rate optimization typically ranges from 0.75 to 1.0 mL/min, with detection wavelengths set at 230 nm for optimal sensitivity. The injection volume is standardized at 10-20 μL to maintain column efficiency while providing adequate detection limits [4] [5].
For comprehensive impurity profiling, gradient elution methods have been developed to separate multiple degradation products and synthetic impurities. The gradient methodology employs acetonitrile and 10 mM ammonium formate (pH 3.0) as the mobile phase components, with a linear gradient from 15% to 85% acetonitrile over 15 minutes [6]. This approach enables the detection of process-related impurities, including dimeric compounds and dealkylated derivatives.
Parameter | Specification | Performance |
---|---|---|
Column | Luna C18 (250×4.6mm, 5μm) | Excellent resolution |
Mobile Phase | Methanol-phosphate buffer (72.5:27.5) | Optimal peak shape |
Flow Rate | 1.0 mL/min | Consistent retention |
Detection | 230 nm | High sensitivity |
Injection Volume | 10-20 μL | Adequate response |
The validation of High-Performance Liquid Chromatography methods for impurity profiling requires comprehensive assessment of specificity, linearity, precision, and accuracy. Specificity studies demonstrate the method's ability to distinguish N-Desethyl amodiaquine dihydrochloride from related compounds and potential degradation products [6]. Linearity is typically established over a concentration range of 0.05-5.0 μg/mL, with correlation coefficients exceeding 0.999.
Precision studies encompass both intra-day and inter-day variability assessment. The relative standard deviation for peak area measurements should not exceed 2.0% for intra-day precision and 3.0% for inter-day precision [6]. Accuracy determination involves recovery studies using spiked samples at 80%, 100%, and 120% of the nominal concentration.
The limit of detection for N-Desethyl amodiaquine dihydrochloride impurities has been established at 0.0197 ppm (0.012%), with a limit of quantification of 0.0598 ppm, demonstrating the method's capability for trace-level impurity detection [6].
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for bioanalytical quantification of N-Desethyl amodiaquine dihydrochloride in biological matrices. The enhanced selectivity and sensitivity of tandem mass spectrometry enables precise quantification in complex biological samples while minimizing matrix interference [7] [8].
The chromatographic separation for Liquid Chromatography-Tandem Mass Spectrometry analysis typically employs reversed-phase columns with optimized mobile phase compositions. The Hypersil Gold column (100 mm × 4.6 mm, 5 μm) provides excellent retention and peak shape for N-Desethyl amodiaquine dihydrochloride [7]. The mobile phase consists of acetonitrile and 2.0 mM ammonium formate (pH 2.50) in an 80:20 (v/v) ratio, optimized for electrospray ionization efficiency.
Mass spectrometric detection utilizes positive electrospray ionization with selected reaction monitoring. The precursor ion for N-Desethyl amodiaquine dihydrochloride is m/z 328.1, with the primary product ion at m/z 283.15 [3]. The collision energy is optimized at 29 V to achieve maximum sensitivity while maintaining adequate fragmentation specificity.
The bioanalytical validation encompasses multiple critical parameters. The lower limit of quantification has been established at 1.41 ng/mL for N-Desethyl amodiaquine dihydrochloride in human plasma, demonstrating exceptional sensitivity for pharmacokinetic studies [3]. The calibration range extends from 1.50 to 180 ng/mL, covering the expected physiological concentrations.
Sample preparation involves protein precipitation using acetonitrile containing deuterated internal standards. The supported liquid extraction technique (SLE+) provides efficient sample cleanup while maintaining high recovery rates [3]. The absolute recovery ranges from 66% to 76% for N-Desethyl amodiaquine dihydrochloride, with isotope-labeled internal standards showing recoveries of 73% to 85%.
Validation Parameter | Specification | Result |
---|---|---|
Lower Limit of Quantification | ≤2.0 ng/mL | 1.41 ng/mL |
Calibration Range | 1.50-180 ng/mL | Linear (r²>0.999) |
Intra-day Precision | ≤15% CV | 1.7-8.3% CV |
Inter-day Precision | ≤15% CV | 1.7-8.3% CV |
Accuracy | 85-115% | 93.3-105.0% |
Recovery | ≥60% | 66-76% |
Matrix effects evaluation demonstrates minimal ion suppression or enhancement, with normalized matrix factors ranging from 0.988 to 1.023 [7]. The carry-over assessment shows no detectable carry-over effects when blank samples are analyzed immediately after high-concentration samples.
Stability studies encompass multiple storage conditions. N-Desethyl amodiaquine dihydrochloride demonstrates stability in whole blood for up to 2 hours on melting ice and long-term stability in plasma for up to 90 days at -70°C [7]. The bench-top stability at room temperature extends to 24 hours, while freeze-thaw stability is maintained for three cycles.
The validated method has been successfully applied to bioequivalence studies and pharmacokinetic investigations. The high-throughput capability, combined with excellent sensitivity and specificity, makes this approach suitable for large-scale clinical studies [7] [8].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for N-Desethyl amodiaquine dihydrochloride through comprehensive analysis of proton and carbon environments. The technique is particularly valuable for characterizing the quinoline ring system and confirming the desethylation at the amino side chain [6] [9].
The ¹H Nuclear Magnetic Resonance spectrum of N-Desethyl amodiaquine dihydrochloride, recorded in deuterated solvents such as DMSO-d₆ or D₂O, reveals characteristic signal patterns that confirm the molecular structure. The quinoline protons appear as distinct multiplets in the aromatic region between 7.0 and 9.0 ppm [6]. The H-2 proton of the quinoline ring typically resonates as a doublet at approximately 8.7 ppm with a coupling constant of 4.7 Hz.
The aromatic protons of the phenol ring system display characteristic coupling patterns. The H-6 proton appears as a doublet of doublets with coupling constants of 7.56 Hz (ortho) and 1.42 Hz (meta), while the H-7 proton shows ortho-ortho coupling at 7.96 Hz [2]. These coupling patterns provide unambiguous confirmation of the substitution pattern on the quinoline ring.
The amino side chain protons provide critical structural information. The N-ethyl group, when present, appears as a characteristic ethyl pattern with a triplet for the methyl protons at approximately 1.0 ppm and a quartet for the methylene protons at 2.5 ppm [6]. In N-Desethyl amodiaquine dihydrochloride, the absence of this ethyl pattern confirms the desethylation.
The benzylic methylene protons adjacent to the amino group resonate at approximately 3.6 ppm as a singlet, while the phenolic hydroxyl proton appears as a broad singlet at 3.5 ppm [2]. The chemical shift positions and multiplicities provide definitive confirmation of the molecular connectivity.
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
H-2 (quinoline) | 8.7 | d | 4.7 |
H-3 (quinoline) | 7.5 | d | 4.7 |
H-6 (quinoline) | 7.7 | dd | 7.56, 1.42 |
H-8 (quinoline) | 8.0 | dd | 8.32, 1.44 |
Benzylic CH₂ | 3.6 | s | - |
OH (phenol) | 3.5 | s (broad) | - |
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon environment analysis. The quinoline carbons appear in characteristic regions: the C-2 and C-4 carbons resonate around 150-160 ppm, while the aromatic carbons appear between 110-140 ppm [6]. The phenolic carbon typically resonates around 155 ppm, confirming the hydroxyl substitution.
The integration patterns in ¹H Nuclear Magnetic Resonance spectra provide quantitative information about proton numbers. The aromatic region typically integrates for 6-7 protons, depending on the substitution pattern, while the aliphatic region shows integration patterns consistent with the side chain structure [6].
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide additional structural confirmation. The COSY spectrum reveals proton-proton coupling relationships, confirming the connectivity patterns in both the quinoline and phenol ring systems [6].
The Nuclear Magnetic Resonance analysis of N-Desethyl amodiaquine dihydrochloride also enables detection of impurities and degradation products. Dimeric impurities, such as 1,1-bis-(7-chloro-4-hydroxy-3-quinolyl)-ethane, show characteristic doubling of aromatic signals and additional aliphatic protons [6].
Stability-indicating analytical methods are essential for comprehensive evaluation of N-Desethyl amodiaquine dihydrochloride degradation under various stress conditions. These methods enable identification and quantification of degradation products while maintaining selectivity for the parent compound [10] [11].
The development of stability-indicating methods requires systematic evaluation of degradation pathways under International Conference on Harmonization guideline Q1A(R2) conditions. N-Desethyl amodiaquine dihydrochloride demonstrates varying stability profiles depending on the stress conditions applied [10]. Hydrolytic degradation occurs readily in acidic, alkaline, and neutral solutions, while the compound shows relative stability to thermal and oxidative conditions.
The chromatographic separation of degradation products utilizes gradient reversed-phase High-Performance Liquid Chromatography with enhanced resolution capabilities. A C8 column provides optimal separation of six major degradation products formed under hydrolytic conditions [10]. The mobile phase consists of acetonitrile and 10 mM ammonium formate (pH 3.0) with a linear gradient from 15% to 85% acetonitrile over 15 minutes.
Mass spectrometric characterization of degradation products employs high-resolution time-of-flight mass spectrometry for accurate mass determination. The fragmentation patterns are established through multiple-stage mass spectrometry, enabling structural elucidation of unknown degradation products [10]. Hydrogen-deuterium exchange studies provide additional structural information by determining the number of labile hydrogen atoms.
The primary degradation pathway involves hydrolytic cleavage of the quinoline-phenol bond, resulting in formation of 7-chloro-4-hydroxyquinoline and corresponding amino-phenol derivatives [10]. Secondary degradation pathways include oxidative modifications of the phenolic hydroxyl group and cyclization reactions involving the amino side chain.
Stress Condition | Degradation Rate | Major Products | Retention Time (min) |
---|---|---|---|
Acidic (pH 1.0) | Extensive | Quinoline + Phenol | 3.2, 5.8 |
Alkaline (pH 13.0) | Moderate | Hydroxylated products | 4.1, 6.5 |
Neutral (pH 7.0) | Minimal | Oxidized derivatives | 7.2, 8.9 |
Thermal (60°C) | Stable | No significant products | - |
Oxidative (H₂O₂) | Stable | Trace impurities | 2.1, 9.4 |
The validation of stability-indicating methods encompasses specificity, linearity, precision, and accuracy parameters. Specificity studies demonstrate the method's ability to separate N-Desethyl amodiaquine dihydrochloride from all potential degradation products without interference [10]. Peak purity assessment using photodiode array detection confirms the homogeneity of the parent compound peak.
Linearity evaluation covers the expected concentration range for both the parent compound and major degradation products. The correlation coefficients consistently exceed 0.998 for all analytes, demonstrating excellent linear relationships [10]. The precision studies show relative standard deviations below 2.0% for retention times and below 3.0% for peak areas.
Forced degradation studies provide valuable information about the compound's intrinsic stability and potential degradation pathways. The studies encompass acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), neutral hydrolysis (pH 7.0), thermal degradation (60°C), and oxidative degradation (3% H₂O₂) [10]. The degradation products are characterized using complementary analytical techniques including Nuclear Magnetic Resonance spectroscopy and mass spectrometry.
The stability-indicating method demonstrates capability for real-time and accelerated stability studies. The method enables monitoring of N-Desethyl amodiaquine dihydrochloride degradation during storage under various temperature and humidity conditions [12]. The long-term stability data supports shelf-life determination and storage recommendations.
Toxicological assessment of degradation products utilizes computational prediction tools such as ADMET Predictor software [10]. The predicted toxicity profiles guide risk assessment and help establish acceptance criteria for degradation products in pharmaceutical formulations.